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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of Ethyl 5-phenylthiazole-2-carboxylate. While dedicated

theoretical studies on this specific molecule are not extensively available in public literature,

this document synthesizes methodologies and findings from closely related phenylthiazole

derivatives to offer a predictive framework for its analysis. The guide covers fundamental

physicochemical properties, detailed computational protocols for Density Functional Theory

(DFT) and molecular docking studies, and predicted electronic and binding characteristics.

Visual workflows and potential signaling pathway interactions are presented to further guide

research and development efforts.

Introduction
Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic compound featuring a core thiazole

ring, a versatile scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a

wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory,

and anticancer properties. The phenyl and ethyl carboxylate substitutions on the thiazole ring

are expected to significantly influence its physicochemical properties, reactivity, and biological
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target interactions. Theoretical and computational studies are invaluable tools for elucidating

the electronic structure, predicting reactivity, and simulating interactions with biological

macromolecules, thereby accelerating the drug discovery and development process. This guide

outlines the key theoretical methodologies that can be applied to understand the molecular

characteristics of Ethyl 5-phenylthiazole-2-carboxylate.

Physicochemical and Spectral Properties
A summary of the known physicochemical and spectral data for Ethyl 5-phenylthiazole-2-
carboxylate is presented below. This information is crucial for the initial characterization and

as a reference for computational models.

Property Value

Molecular Formula C₁₂H₁₁NO₂S

Molecular Weight 233.29 g/mol

CAS Number 58333-72-5

IUPAC Name ethyl 5-phenyl-1,3-thiazole-2-carboxylate

Physical Description Golden-yellow solid[1]

Melting Point 70–72 °C[1]

Infrared (IR) Spectrum (KBr, νmax/cm⁻¹)

3434, 2974, 1702, 1518, 1476, 1446, 1419,

1392, 1364, 1296, 1164, 1118, 1086, 1016, 861,

760, 690, 610, 555[1]

Theoretical Studies on Analogous Phenylthiazole
Derivatives
Due to the limited availability of specific theoretical studies on Ethyl 5-phenylthiazole-2-
carboxylate, this section summarizes findings from analogous phenylthiazole and thiazole

carboxylate derivatives. These studies provide a strong basis for predicting the behavior of the

target molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1316490?utm_src=pdf-body
https://www.benchchem.com/product/b1316490?utm_src=pdf-body
https://www.benchchem.com/product/b1316490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://www.benchchem.com/product/b1316490?utm_src=pdf-body
https://www.benchchem.com/product/b1316490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Theoretical Parameter Analogous Compound(s)
Key Findings & Predicted
Values

HOMO Energy
Substituted Thiazole

Derivatives

Predicted to be in the range of

-5.5 to -6.5 eV. The HOMO is

likely localized on the phenyl

and thiazole rings, indicating

these are the primary sites for

electron donation.

LUMO Energy
Substituted Thiazole

Derivatives

Predicted to be in the range of

-0.8 to -2.0 eV. The LUMO may

be distributed across the

thiazole and carboxylate

groups, suggesting these as

electron-accepting regions.

HOMO-LUMO Energy Gap

(ΔE)

Substituted Thiazole

Derivatives

Expected to be around 4.0 -

5.0 eV. A smaller energy gap

suggests higher chemical

reactivity.

Molecular Docking Scores
Phenylthiazole derivatives

targeting various enzymes

Against targets like c-Met

kinase or CYP51, docking

scores for similar compounds

range from -8.4 to -9.6

kcal/mol, indicating potentially

strong binding affinity.

ADMET Properties
Various Phenylthiazole

Derivatives

Generally predicted to have

good drug-likeness properties,

adhering to Lipinski's rule of

five and showing acceptable

absorption and metabolism

profiles in silico.

Experimental and Computational Protocols
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This section details the standard methodologies employed in the theoretical analysis of thiazole

derivatives, which are directly applicable to Ethyl 5-phenylthiazole-2-carboxylate.

Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.

Protocol:

Molecular Geometry Optimization: The initial 3D structure of Ethyl 5-phenylthiazole-2-
carboxylate is built using molecular modeling software. The geometry is then optimized to

find the lowest energy conformation.

Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-

correlation functional is a commonly used and reliable method for such calculations.

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance

between accuracy and computational cost.

Software: Gaussian 09 or similar quantum chemistry software packages are used to perform

the calculations.

Calculated Properties:

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO).

HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) maps to visualize charge distribution and predict

reactive sites.

Mulliken atomic charges.

Molecular Docking
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Molecular docking predicts the preferred orientation of one molecule to a second when bound

to each other to form a stable complex.

Protocol:

Ligand Preparation: The optimized 3D structure of Ethyl 5-phenylthiazole-2-carboxylate
obtained from DFT calculations is used. Charges are assigned, and the file is converted to a

suitable format (e.g., PDBQT).

Target Protein Preparation: A crystal structure of the target protein (e.g., c-Met kinase, PDB

ID: 3DKF) is obtained from the Protein Data Bank. Water molecules and co-crystallized

ligands are removed, polar hydrogens are added, and charges are assigned.

Grid Box Generation: A grid box is defined around the active site of the target protein to

specify the search space for the docking simulation.

Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.

Analysis: The results are analyzed to identify the binding poses with the lowest binding

energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions)

between the ligand and the protein residues are visualized and examined.

Visualizations
Workflow for Theoretical Analysis
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Caption: A generalized workflow for the in-silico analysis of small molecules.

Potential Signaling Pathway Involvement
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Given that phenylthiazole derivatives have been investigated as c-Met kinase inhibitors, the

following diagram illustrates a simplified representation of the c-Met signaling pathway that

could be a target for Ethyl 5-phenylthiazole-2-carboxylate.
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Click to download full resolution via product page

Caption: A simplified c-Met signaling pathway, a potential target for inhibition.

Conclusion
While direct experimental and theoretical data on Ethyl 5-phenylthiazole-2-carboxylate is

emerging, a robust framework for its in-silico analysis can be constructed from studies on

analogous compounds. The computational protocols outlined in this guide for DFT calculations

and molecular docking provide a solid foundation for predicting its electronic properties,

reactivity, and potential as a bioactive agent. The presented workflows and pathway diagrams

offer a roadmap for future research, highlighting the potential of this molecule as a scaffold for

the development of novel therapeutics, particularly in the realm of kinase inhibition. Further

experimental validation is essential to confirm these theoretical predictions and to fully

elucidate the pharmacological profile of Ethyl 5-phenylthiazole-2-carboxylate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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